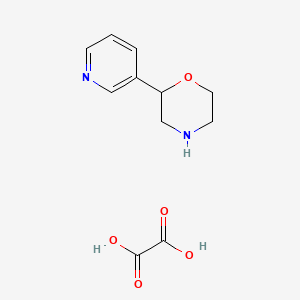

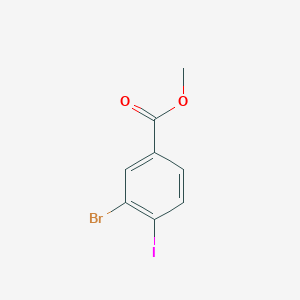

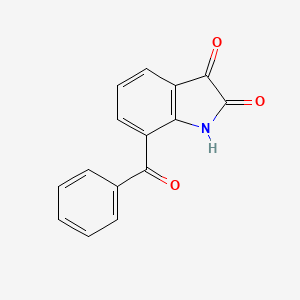

Methyl 3-(methylamino)-4-nitrobenzoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine. Another synthesis approach is reported for Methyl (3S)-3- (tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, involving selective methylation, Boc-protection, acylation, reduction, and oxidation steps.Molecular Structure Analysis

The molecular structure and conformation of related compounds have been investigated using various techniques such as gas electron diffraction, ab initio calculations, and vibrational spectroscopy. These methods could be applied to determine the structure of “Methyl 3-(methylamino)-4-nitrobenzoate”.Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms. The autoignition chemistry of methyl butanoate, a biodiesel surrogate, has been analyzed, revealing the significance of various reaction pathways at high temperatures.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For instance, the solubility behavior of amphoteric copolymers of carboxybetaine and sulfobetaine monomers has been studied, which is influenced by copolymer composition, pH, and electrolyte concentration.Scientific Research Applications

Spectroscopic Identification and Structural Features

Methyl 3-(methylamino)-4-nitrobenzoate (MNA) has been studied for its spectral features using various spectroscopic techniques. Fourier transform infrared, Raman, and UV-visible spectroscopy, combined with density functional theory calculations, have been employed to investigate its structural characteristics. These studies reveal the planar position of the bioactive conformer of the MNA molecule and its intramolecular hydrogen bonding, which are crucial for understanding its chemical behavior and potential applications in scientific research (Julie et al., 2019).

Synthesis and Chemical Properties

Methyl 3-(methylamino)-4-nitrobenzoate is utilized in various synthetic pathways. One notable application is in the synthesis of Dabigatran Etexilate, an anticoagulant medication. The synthesis involves multiple steps, including condensation, catalytic hydrogenation, and acylation, showcasing the compound's versatility in pharmaceutical synthesis (Guohua, 2013).

Crystal Structure and Non-Covalent Interactions

The crystal structure of related compounds, such as Methyl 4-hydroxy-3-nitrobenzoate, provides insights into the non-covalent interactions and hydrogen bonding patterns in these molecules. Understanding these interactions is essential for developing materials with specific properties and applications in material science (Fu et al., 2012).

Anti-Cancer Activity

Research into the anti-cancer activity of derivatives of Methyl 3-(methylamino)-4-nitrobenzoate is an emerging field. Studies have shown promising results against human gastric cancer cell lines, indicating potential therapeutic applications in oncology (Liu et al., 2019).

Thermodynamic Modeling

Solubility and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid, a structurally similar compound, in various organic solvents have been extensively studied. Such research is vital for optimizing purification processes in chemical manufacturing and understanding the compound's behavior in different solvents (Wu et al., 2016).

Safety and Hazards

Future Directions

Future research could focus on the development of novel inhibitors using “Methyl 3-(methylamino)-4-nitrobenzoate” as a scaffold. For instance, a vast set of 3-phenylcoumarin derivatives was designed using virtual combinatorial chemistry or rationally de novo and synthesized using microwave chemistry . The results indicate that the 3-phenylcoumarins, especially derivative 1, present unique pharmacological features worth considering in future drug development .

properties

IUPAC Name |

methyl 3-(methylamino)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-7-5-6(9(12)15-2)3-4-8(7)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEWPNGKWZWOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579186 | |

| Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methylamino)-4-nitrobenzoate | |

CAS RN |

251643-13-7 | |

| Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.